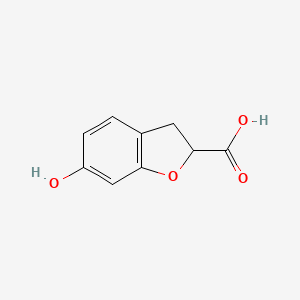

6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid is a benzofuran derivative, a class of compounds known for their diverse biological activities. Benzofuran compounds are widely distributed in nature and have been found to exhibit significant pharmacological properties, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid typically involves several steps:

Starting Material: The process begins with 2-hydroxy-4-methoxybenzaldehyde.

Reaction with Chloroacetic Acid: This step forms an intermediate compound.

Formation of 6-Methoxybenzofuran: This occurs in the presence of acetic anhydride.

Demethylation: The final step involves demethylation using sodium 1-dodecanethiolate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are designed to be safe, cost-effective, and environmentally friendly. The process is scalable, with production scales exceeding 2.6 kg achieved in good overall yield .

Análisis De Reacciones Químicas

Types of Reactions

6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Reduction: This involves the removal of oxygen atoms or the addition of hydrogen atoms.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Aplicaciones Científicas De Investigación

6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.

Medicine: Investigated for its potential therapeutic applications, including anti-viral and anti-oxidative activities.

Industry: Used in the development of new materials and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyl group at the C-6 position is essential for its biological activity, and the functional groups at the C-3 position play a crucial role in its selectivity. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity .

Comparación Con Compuestos Similares

Similar Compounds

6-Hydroxybenzofuran: Shares a similar core structure but lacks the carboxylic acid group.

2,3-Dihydrobenzofuran-2-carboxylic acid: Similar structure but lacks the hydroxyl group at the C-6 position.

Uniqueness

6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid is unique due to the presence of both the hydroxyl group at the C-6 position and the carboxylic acid group at the C-2 position.

Actividad Biológica

6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the class of benzofuran derivatives, which are known for their varied biological activities. The structural formula can be represented as:

This compound exhibits a hydroxyl group and a carboxylic acid functional group, which contribute to its reactivity and biological interactions.

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit potent cytotoxic effects against various cancer cell lines. A study synthesized several benzofuran derivatives, including this compound, and evaluated their anticancer properties using the sulforhodamine B assay. The results indicated significant cytotoxicity against human cancer cell lines such as ACHN (renal), HCT15 (colon), and MDA-MB-231 (breast) at low micromolar concentrations .

Table 1: Cytotoxic Activity of Benzofuran Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | ACHN | 5.0 |

| HCT15 | 4.5 | |

| MDA-MB-231 | 3.8 |

NF-κB Inhibition

In addition to its anticancer properties, this compound has been shown to inhibit NF-κB transcriptional activity, a key pathway involved in inflammation and cancer progression. The inhibition was assessed in LPS-stimulated RAW 264.7 macrophage cells, indicating potential use in managing inflammatory diseases .

PPARα Agonist Activity

Another significant biological activity is its role as a potent and selective agonist of the peroxisome proliferator-activated receptor alpha (PPARα). This receptor is crucial in lipid metabolism and energy homeostasis. Compounds derived from this compound demonstrated substantial cholesterol-lowering effects in animal models, suggesting therapeutic potential in treating dyslipidemia .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.

- Inhibition of Pro-inflammatory Cytokines : By inhibiting NF-κB activity, the compound reduces the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Regulation of Lipid Metabolism : As a PPARα agonist, it enhances fatty acid oxidation and reduces triglyceride levels in the bloodstream.

Case Studies

Recent studies have provided insights into the clinical implications of these findings:

- Study on Cancer Cell Lines : In vitro studies highlighted that treatment with this compound led to a dose-dependent decrease in cell viability across multiple cancer types.

- Animal Model for Dyslipidemia : In trials involving Syrian hamsters and Beagle dogs, administration of compounds related to this compound resulted in significant reductions in cholesterol levels compared to controls .

Propiedades

IUPAC Name |

6-hydroxy-2,3-dihydro-1-benzofuran-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-2,4,8,10H,3H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOMGDTBLGJJUAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C1C=CC(=C2)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.